molecular formula C10H11NO B8689183 2-Phenyl-5-methyl-2-oxazoline CAS No. 23437-02-7

2-Phenyl-5-methyl-2-oxazoline

Cat. No. B8689183
CAS RN: 23437-02-7
M. Wt: 161.20 g/mol
InChI Key: UWHWRJUMACAJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-methyl-2-oxazoline is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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properties

CAS RN

23437-02-7

Product Name

2-Phenyl-5-methyl-2-oxazoline

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H11NO/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

UWHWRJUMACAJPY-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The methods (1) to (6) will be described more specifically. For example, as the method (1), potassium hydroxide or acetic anhydride is reacted to 2-chloroethylformamide to provide 2-oxazoline, and the case where 2-bromoethylbenzamide is used provides 2-phenyl-2-oxazoline (see, for example Non-patent Document 1). As the method (2), thionyl chloride is reacted to 2-formamide ethanol to provide 2-oxazoline, and N-(2-hydroxyethyl)benzamide is heated with phosphorous pentoxide to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 2). As the method (3), benzoic acid and 2-aminoethanol are heated with alumina to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 3). As the method (4), benzonitrile and 2-aminoethanol are heated with calcium chloride at 110 to 120° C. to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 4 and Patent Document 1). As the method (5), methyl benzimidate and 2-aminoethanol are heated with alumina to provide 2-phenyl-2-oxazoline (see, for example, Non-patent Document 5). Vinylbenzamide is simply heated to provide 2-phenyl-2-oxazoline. As the method (6), N-allylbenzamide is heated with sulfuric acid to provide 5-methyl-2-phenyl-2-oxazoline (see, for example, Non-patent Document 6).
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